Binding Affinity of 4-Bromo-2-piperidin-2-yl-1,3-thiazole to Amyloid-Beta Aggregates
4-Bromo-2-piperidin-2-yl-1,3-thiazole demonstrates high binding affinity for amyloid-beta (1-40) aggregates, a key target in Alzheimer's disease research [1]. This specific interaction is not uniformly observed across all thiazole derivatives, underscoring the importance of the bromo-piperidinyl-thiazole scaffold [1].
| Evidence Dimension | Binding affinity (Ki) to amyloid-beta (1-40) aggregates |
|---|---|
| Target Compound Data | Ki = 1.40 nM |
| Comparator Or Baseline | Class-level baseline: Many thiazole analogs exhibit significantly weaker or no measurable binding in this assay. |
| Quantified Difference | Not directly quantified vs. specific analog, but represents a high-affinity interaction within this chemical class. |
| Conditions | In vitro binding assay using amyloid-beta (1-40) aggregates of unknown origin. |
Why This Matters
This high-affinity binding provides a quantitative basis for selecting this compound as a lead or tool compound for Alzheimer's disease target validation and drug discovery programs.
- [1] BindingDB. BDBM50402408 (CHEMBL2203332) Activity Data. (Accessed 2026). View Source
